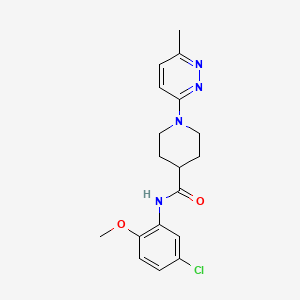
(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The presence of the methoxyphenyl and phenylethene groups suggests that this compound may have interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonamide group might be involved in acid-base reactions, while the carbon-carbon double bond in the phenylethene group could potentially undergo addition reactions. The methoxy group might also influence the compound’s reactivity .Scientific Research Applications
Tyrosinase Inhibition and Anti-Melanogenesis Properties
(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide: exhibits potent tyrosinase inhibition. Specifically, one of its derivatives, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , demonstrates strong competitive inhibition against mushroom tyrosinase. It has an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . This property makes it relevant for treating hyperpigment disorders associated with melanin overproduction.
Antitumor Activity and ROS-Mediated Apoptosis
Another chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) , exerts antitumor effects through ROS-mediated apoptosis in cancer cells. Although the exact mechanism of ROS generation remains under investigation, this compound holds promise for targeted cancer therapies .
Structural-Magnetic Correlation in Blatter Radicals
Interestingly, 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) is a Blatter radical with a challenging structure-to-magnetism correlation. Its nearly orthogonal 2-methoxyphenyl group disrupts the typical π-stacked molecular columns observed in organic radicals .
Chemical Biology and Enzyme Kinetics Studies
Researchers can employ this compound to study enzyme kinetics, protein-ligand interactions, and structural biology. Investigating its binding to tyrosinase and other enzymes could reveal valuable insights for drug design and development.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-25-20-11-9-19(10-12-20)21(14-5-6-15-21)17-22-26(23,24)16-13-18-7-3-2-4-8-18/h2-4,7-13,16,22H,5-6,14-15,17H2,1H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNFKNPDRFCDO-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)


![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)

![1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one](/img/structure/B2802477.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)